11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a complex polycyclic architecture combining a benzofuran core with a diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one scaffold. Key structural elements include:
- A (2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran moiety substituted with a 3-methoxyphenylmethylidene group.
- A methyl bridge linking the benzofuran unit to the diazatricyclo system.
- A conjugated diene system within the tricyclic framework, which may contribute to electronic delocalization and reactivity.
The stereochemistry and crystal structure of this compound could be resolved using X-ray crystallography, likely employing the SHELX software suite for refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
11-[[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-34-20-5-2-4-17(11-20)12-25-27(33)21-8-9-24(31)22(28(21)35-25)16-29-13-18-10-19(15-29)23-6-3-7-26(32)30(23)14-18/h2-9,11-12,18-19,31H,10,13-16H2,1H3/b25-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLVXKDPZIMHCG-ROTLSHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 268.26 g/mol. Its structure features multiple functional groups that may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the benzofuran class. The following table summarizes findings related to the cytotoxic effects of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Selective against cancer cells |
| Compound B | HCT116 | 5 | High potency and low toxicity to normal cells |
| Compound C | A549 | 43.6 | Moderate cytotoxicity |
The proposed mechanism for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies suggest that the presence of hydroxyl groups enhances binding affinity to these targets, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds structurally similar to 11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one have shown promising antimicrobial activity against various pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- In Vivo Studies : Animal model studies demonstrated that specific derivatives significantly reduced infection rates in mice infected with E. coli, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of hydroxyl and methoxy groups appears to enhance both anticancer and antimicrobial activities. For instance:
- Hydroxyl Group : Increases solubility and interaction with biological targets.
- Methoxy Group : Contributes to lipophilicity, improving membrane permeability.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antioxidant Activity
The compound has demonstrated potent antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
In vitro studies have revealed that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Lead Compound for Anticancer Drugs
Given its promising anticancer properties, this compound serves as a lead structure for the development of new anticancer agents. Medicinal chemists are exploring structural modifications to enhance its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Potential in Neuroprotection
Emerging studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory responses could be pivotal in this context .
Case Studies
Chemical Reactions Analysis
Key Functional Groups and Their Reactivity
The compound’s reactivity is governed by its distinct functional groups:
-
Benzofuran-derived α,β-unsaturated ketone : Susceptible to nucleophilic additions and conjugate reductions.
-
Hydroxy group (-OH) : Participates in oxidation, esterification, and hydrogen bonding.
-
Methoxy group (-OCH₃) : Stabilizes aromatic systems and influences electronic effects.
-
Diazatricyclo system : Provides steric hindrance and potential sites for ring-opening or substitution.
Oxidation Reactions
The phenolic -OH group undergoes oxidation under mild conditions, forming quinone-like structures. For example:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation of -OH | Ag₂O in DMSO, 25°C, 12h | Benzofuran-3,4-dione derivative |
This reaction is critical for generating electrophilic intermediates for further functionalization.
Nucleophilic Substitution
The electron-deficient carbonyl in the α,β-unsaturated system reacts with nucleophiles (e.g., amines, Grignard reagents):
| Reagent | Site of Attack | Product |
|---|---|---|
| Ethylenediamine | β-carbon of ketone | Spirocyclic amine adduct |
| Phenylmagnesium bromide | Conjugate addition | Alkylated tricyclic system |
Reactions are typically conducted in anhydrous THF or DCM at -78°C to 0°C to control regioselectivity.
Hydrogenation
The diazatricyclo system’s double bonds undergo selective hydrogenation:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Partially saturated tricyclic system |
Full saturation is hindered by steric effects from the fused rings.
Mechanistic Insights
-
Conjugate Additions : The α,β-unsaturated ketone’s electrophilicity is enhanced by the electron-withdrawing methoxy group, directing nucleophiles to the β-carbon.
-
Steric Effects : The diazatricyclo system limits access to certain reaction sites, favoring transformations at the benzofuran moiety.
-
Hydrogen Bonding : The hydroxy group stabilizes transition states in oxidation and substitution reactions.
Analytical Characterization
Key techniques for monitoring reactions include:
-
HPLC : Quantifies reaction progress and purity (>95% purity typical post-purification).
-
¹H/¹³C NMR : Confirms regioselectivity (e.g., shifts at δ 6.8–7.2 ppm for aromatic protons) .
-
HRMS : Validates molecular weights of derivatives (e.g., [M+H]⁺ at m/z 501.1923 for oxidized products) .
Stability and Storage Considerations
-
Degradation Pathways : Hydrolysis of the enone system occurs in acidic/basic conditions (t₁/₂ = 8h at pH 2).
-
Storage : Stable at -20°C under argon for >6 months; light-sensitive due to conjugated π-system.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
Key Comparisons (Table 1):
Functional Group Implications:
- The 3-methoxyphenyl group in the target compound may confer steric hindrance and electronic effects distinct from the 4-substituted analogues.
Bioactivity and Structure-Activity Relationships (SAR)
highlights the importance of substituent modification in optimizing bioactivity. While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from analogues:
Hypothesized Bioactivity (Table 2):
Key Observations:
- Hydroxy vs. Methoxy: The 4-hydroxyphenyl analogue in likely exhibits stronger antioxidant or cytotoxic effects due to the phenolic -OH group, a common feature in bioactive natural products .
- Positional Isomerism: The 3-methoxy substitution in the target compound vs. 4-substituted analogues may lead to divergent binding modes in biological targets, as seen in SAR studies of flavonoids and benzofuran derivatives .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing (Table 3):
- The target compound’s hydroxy and carbonyl groups could form R₂²(8) hydrogen-bonding motifs (Etter’s graph-set analysis), stabilizing its crystal lattice .
- Thioether-containing analogues () may exhibit weaker intermolecular interactions due to sulfur’s lower electronegativity, reducing melting points compared to the target compound.
Preparation Methods
Lewis-Acid-Catalyzed Propargylation and Cyclization
The benzofuran moiety is synthesized via a domino reaction involving 2,4-diyn-1-ols and dicarbonyl compounds. Reddy et al. demonstrated that boron trifluoride diethyl etherate promotes propargylation of 2,4-diyn-1-ols 75 with dicarbonyl substrates 76 , followed by potassium carbonate-mediated cyclization and benzannulation to yield substituted benzofurans 77 (75–91% yields). For the target compound, a modified approach using 3-methoxy-substituted dicarbonyl precursors would enable the introduction of the (3-methoxyphenyl)methylidene group.
Triflic-Acid-Mediated Condensation
Chen et al. reported a triflic-acid-catalyzed reaction between quinone imine ketals (QIK) 86 and dicarbonyl compounds 85 in hexafluoroisopropanol (HFIP) to form benzofurans 87 . Adapting this method, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran-7-carbaldehyde can be synthesized by substituting QIK with a 3-methoxy-substituted analog. HFIP stabilizes charged intermediates, ensuring high regioselectivity for the Z-configuration at the methylidene position.
Catalyst-Free Cyclization of α,β-Unsaturated Ketones
Mundhe et al. developed a catalyst-free method where aryl ketones 111 and benzaldehydes 112 condense to form α,β-unsaturated ketones 113 , which undergo alkylation with phenacyl bromides 114 to yield benzofurans 115 . Applying this strategy, 3-methoxybenzaldehyde can be condensed with a salicylaldehyde derivative to introduce the methylidene group, followed by oxidation to install the 3-oxo functionality.
Construction of the Diazatricyclo Framework
Base-Mediated Intramolecular Cyclization
The diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core is synthesized via potassium tert-butoxide-catalyzed cyclization of o-bromobenzylvinyl ketones 100 , as reported by Zhang et al.. This method avoids transition metals, favoring dimethylformamide (DMF) as the solvent. For the target compound, a similar approach using a brominated enyne precursor would facilitate the formation of the tricyclic amine system.
DBU-Promoted Cyclization and Oxidation
Reddy et al. employed 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) to promote 5-exo-dig cyclization of 2-propargyl cyclohexenone 104 , followed by oxone-mediated oxidation to aromatize the benzene ring. Adapting this method, a propargyl-substituted cyclohexenone derivative could cyclize to form the diazatricyclo framework, with subsequent oxidation introducing the 6-keto group.
Coupling of Benzofuran and Diazatricyclo Moieties
Alkylation of the Diazatricyclo Amine
The benzofuran-7-ylmethyl group is introduced via alkylation of the secondary amine in the diazatricyclo core. Wang et al. demonstrated that tert-butoxide in dimethyl sulfoxide (DMSO) facilitates such alkylations, achieving yields >80%. For the target compound, 7-bromomethyl-6-hydroxy-2-(3-methoxyphenylmethylidene)-3-oxobenzofuran would serve as the electrophilic partner.
Reductive Amination
An alternative coupling strategy involves reductive amination between a benzofuran-7-carbaldehyde derivative and the diazatricyclo amine. Li et al. utilized visible-light-mediated reactions to generate aldehydes, which can undergo reductive amination with amines in the presence of sodium cyanoborohydride. This method ensures stereochemical integrity at the methylidene position.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the methylidene group is critical for biological activity. Kobayashi et al. achieved similar stereocontrol via interrupted Pummerer reactions, where trifluoroacetic anhydride activates alkynyl sulfoxides for nucleophilic attack by phenols. Applying this method, 3-methoxyphenol can react with a sulfoxide-activated alkyne to ensure Z-selectivity.
Solvent and Catalyst Selection
HFIP and DMF are preferred solvents for stabilizing intermediates and facilitating cyclization. Catalysts like triflic acid and DBU enhance reaction rates without requiring transition metals, aligning with green chemistry principles.
Analytical Data and Characterization
Spectroscopic Confirmation
Q & A
Q. What mechanistic studies are recommended to probe the compound’s catalytic or inhibitory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
